An In-depth Technical Guide to 1,3,5-Trimethyladamantane (CAS Number: 707-35-7)
An In-depth Technical Guide to 1,3,5-Trimethyladamantane (CAS Number: 707-35-7)
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,3,5-Trimethyladamantane, a substituted cage hydrocarbon, presents a unique structural scaffold that has garnered interest in various fields of chemical and pharmaceutical research. Its rigid, lipophilic nature, derived from the adamantane core, combined with the presence of three methyl groups at the bridgehead positions, imparts distinct physicochemical properties that make it a valuable building block in medicinal chemistry and materials science. This document provides a comprehensive overview of the core properties of 1,3,5-trimethyladamantane, including its physicochemical characteristics, spectroscopic data, synthesis, and a discussion of its potential, though largely unexplored, biological relevance.
Physicochemical Properties
1,3,5-Trimethyladamantane is typically a clear, colorless liquid or oil at room temperature.[1][2] Its stable, cage-like structure contributes to its thermal and chemical stability.[3] The addition of three methyl groups to the adamantane core enhances its hydrophobicity, making it sparingly soluble in polar solvents.[3]
| Property | Value | Reference(s) |
| CAS Number | 707-35-7 | [1][2] |
| Molecular Formula | C₁₃H₂₂ | [1][2] |
| Molecular Weight | 178.31 g/mol | [1][2] |
| Physical State | Clear, colorless liquid or oil | [1][2] |
| Boiling Point | 88.0-89.5 °C at 19 Torr | [2][4] |
| Density | 0.970 ± 0.06 g/cm³ (Predicted) | [2][4] |
| Solubility | Soluble in chloroform and methanol (slightly) | [1][2] |
| Refractive Index | 1.522 | [5] |
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum of 1,3,5-trimethyladamantane is expected to be complex due to the overlapping signals of the methylene and methine protons of the adamantane cage. The three methyl groups would likely appear as a singlet in the upfield region of the spectrum.
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¹³C NMR: The carbon NMR spectrum would show distinct signals for the quaternary carbons at the 1, 3, and 5 positions, the methylene carbons, the methine carbon, and the methyl carbons. Information from public databases indicates the availability of 13C NMR data.[1]
Mass Spectrometry (MS)
Electron ionization mass spectrometry of 1,3,5-trimethyladamantane would result in a molecular ion peak (M⁺) at m/z 178. The fragmentation pattern would likely involve the loss of methyl groups (CH₃, m/z 15) and larger fragments from the adamantane cage. The NIST WebBook provides access to the mass spectrum of 1,3,5-trimethyladamantane.[6][7]
Experimental Protocols
Synthesis of 1,3,5-Trimethyladamantane
A detailed, step-by-step experimental protocol for the synthesis of 1,3,5-trimethyladamantane is not explicitly detailed in readily available literature. However, its synthesis can be approached through the general principles of adamantane alkylation. One common method involves the Lewis acid-catalyzed methylation of adamantane or its methylated precursors.
Conceptual Synthesis Workflow:
Figure 1: Conceptual workflow for the synthesis of 1,3,5-trimethyladamantane.
General Alkylation Protocol using a Lewis Acid Catalyst:
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Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, the starting adamantane derivative (adamantane or a partially methylated adamantane) is dissolved in an appropriate inert solvent.
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Catalyst Addition: A Lewis acid catalyst, such as aluminum chloride (AlCl₃), is added to the stirred solution. The reaction is often performed under an inert atmosphere (e.g., nitrogen or argon).[5]
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Addition of Methylating Agent: A methylating agent, such as a methyl halide or tetramethylsilane, is added to the reaction mixture.[5]
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Reaction: The mixture is stirred at a suitable temperature for a specified period to allow for the methylation to proceed. The reaction progress can be monitored by techniques like gas chromatography (GC).
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Work-up: Upon completion, the reaction is carefully quenched by pouring it onto ice or into a cold aqueous solution.
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Extraction: The product is extracted into an organic solvent. The organic layer is then washed with water and brine, and dried over an anhydrous drying agent.
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Purification: The solvent is removed under reduced pressure, and the crude product is purified by distillation or column chromatography to yield pure 1,3,5-trimethyladamantane.
It is important to note that direct exhaustive methylation of adamantane to the 1,3,5,7-tetramethylated product can be achieved in a single step using tetramethylsilane and AlCl₃.[5] By controlling the stoichiometry of the reagents and reaction conditions, it is conceivable to favor the formation of the 1,3,5-trimethyl derivative.
Potential Biological Activities and Signaling Pathways
Direct experimental data on the biological activity of 1,3,5-trimethyladamantane is scarce in publicly available literature. However, the adamantane scaffold is a well-known pharmacophore present in several approved drugs. The lipophilic and rigid nature of the adamantane cage allows it to interact with various biological targets, often by blocking ion channels or binding to hydrophobic pockets of enzymes and receptors.
Hypothesized Biological Interactions:
Based on the known activities of other adamantane derivatives, 1,3,5-trimethyladamantane could potentially act as a modulator of ion channels. The bulky, non-polar structure might allow it to partition into the lipid bilayer of cell membranes and access hydrophobic sites within ion channel proteins.
Figure 2: Hypothesized mechanism of action for 1,3,5-trimethyladamantane as an ion channel modulator.
Experimental Evaluation of Ion Channel Activity:
To investigate the potential ion channel modulating effects of 1,3,5-trimethyladamantane, a variety of in vitro electrophysiology techniques can be employed.
Experimental Workflow for Ion Channel Screening:
Figure 3: Experimental workflow for evaluating the ion channel activity of 1,3,5-trimethyladamantane.
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Cell Line Selection and Culture: Utilize a cell line (e.g., HEK293, CHO) stably or transiently expressing the ion channel of interest.
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Electrophysiology: Employ automated or manual patch-clamp techniques to record ionic currents through the target channels in the whole-cell configuration.
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Compound Application: Apply 1,3,5-trimethyladamantane at various concentrations to the cells while recording channel activity. A suitable vehicle (e.g., DMSO) should be used, with appropriate controls.
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Data Acquisition and Analysis: Measure the effect of the compound on the amplitude and kinetics of the ionic currents. Generate dose-response curves to determine the potency (IC₅₀ or EC₅₀) of the compound.
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Mechanism of Action Studies: Further experiments can be designed to elucidate the mechanism of action, such as investigating state-dependence (resting, open, inactivated) of the block or modulation.
Conclusion
1,3,5-Trimethyladamantane is a structurally intriguing molecule with well-defined physicochemical properties. While its direct biological applications are yet to be extensively explored, its adamantane core suggests potential as a modulator of biological targets, particularly ion channels. The information and conceptual protocols provided in this guide offer a foundation for researchers to further investigate the synthesis, properties, and potential therapeutic applications of this and related adamantane derivatives. Further research is warranted to fully characterize its spectroscopic properties, optimize its synthesis, and uncover its biological activity profile.
References
- 1. 1,3,5-Trimethyladamantane | C13H22 | CID 136552 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Simple Two-step Procedure for the Synthesis of Memantine Hydrochloride from 1,3-Dimethyl-adamantane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ion Channel Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. 1,3,5-Trimethyladamantane [webbook.nist.gov]
- 7. 1,3,5-Trimethyladamantane [webbook.nist.gov]
